molecular formula C5H3BrFN B132718 2-Bromo-6-fluoropyridine CAS No. 144100-07-2

2-Bromo-6-fluoropyridine

Cat. No.: B132718
CAS No.: 144100-07-2
M. Wt: 175.99 g/mol
InChI Key: ZIDIKYIZXMYHAW-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and fluorine atoms, respectively

Mechanism of Action

Target of Action

2-Bromo-6-fluoropyridine is a versatile building block used in the synthesis of a wide range of compounds . It is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with the organic group . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex organic compounds . The compound’s role in these pathways is to facilitate the formation of carbon-carbon bonds, enabling the construction of larger, more complex molecules .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . These compounds can have a wide range of applications, from pharmaceuticals to materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions, can significantly impact the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is carried out under vacuum at elevated temperatures (around 190°C) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Products are biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Bromo-6-fluoropyridine is used in various scientific research applications:

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-6-chloropyridine
  • 2-Fluoropyridine

Comparison: 2-Bromo-6-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other fluoropyridines, it offers distinct advantages in cross-coupling reactions due to the electron-withdrawing effects of the fluorine atom, which stabilizes the intermediate complexes formed during the reaction .

Properties

IUPAC Name

2-bromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932219
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144100-07-2
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-bromo-6-fluoropyridine in the synthesis of NVP-2, a selective CDK9 inhibitor?

A1: this compound serves as a crucial building block in the synthesis of NVP-2. The research paper describes a convergent synthetic route where this compound is introduced via a nucleophilic substitution reaction with an intermediate compound (a pyrrolidine derivative synthesized from malononitrile). This step is followed by a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid, ultimately leading to the formation of a key intermediate (7) in the NVP-2 synthesis [].

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